molecular formula C30H36N4O B1681206 Tagorizine CAS No. 118420-47-6

Tagorizine

Cat. No. B1681206
M. Wt: 468.6 g/mol
InChI Key: DVYCNKDRINREMB-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tagorizine is a biochemical.

Scientific Research Applications

Bioorthogonal Coupling Agents

Tagorizine, a tetrazine derivative, has gained considerable interest in scientific research, particularly as a bioorthogonal coupling agent. It is utilized in applications such as intracellular small molecule imaging, genetically targeted protein tagging, post-synthetic DNA labeling, nanoparticle-based clinical diagnostics, and in-vivo imaging. Its significant use in materials science, coordination chemistry, and specialty explosives research further underscores its versatility. The development of convenient synthetic methods for tetrazines, like Tagorizine, is crucial for broadening their study and application in the scientific community (Yang et al., 2012).

Bioorthogonal Chemistry in Biological Systems

The advancement of bioorthogonal chemistry has led to the development of novel reagents, such as cyclopropene units reacting with tetrazines, where Tagorizine can play a critical role. These developments allow for metabolic labeling strategies in the study of biological entities within biological samples. The swift reactivity of cyclopropene units with tetrazines, exemplified by compounds like Tagorizine, enables precise tagging and tracking of biomolecules in complex environments, thus enhancing our understanding of biological processes (Ravasco et al., 2017).

Drug Discovery and Development

In the broader context of drug discovery and development, Tagorizine-related compounds demonstrate the evolving landscape of pharmaceutical research. The integration of molecular biology and genomic sciences in drug discovery, where compounds like Tagorizine might be investigated, highlights the shift towards more targeted and efficient therapeutic strategies. The exploration of such compounds contributes significantly to the progress of medicine, underlining the importance of innovative research in the field (Drews, 2000).

Environmental Impact and Monitoring

In addition to its applications in healthcare and research, Tagorizine-related compounds are also pertinent in environmental studies. For instance, the monitoring of herbicides and their impact on the environment involves the analysis of compounds similar to Tagorizine. Such studies are crucial in understanding the ecological effects of various chemicals, including their interaction with soil biota and water quality, thus playing a vital role in environmental protection and sustainability (Kotzerke et al., 2008).

properties

IUPAC Name

(E)-N-[4-(4-benzhydrylpiperazin-1-yl)butyl]-3-(6-methylpyridin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O/c1-25-14-15-26(24-32-25)16-17-29(35)31-18-8-9-19-33-20-22-34(23-21-33)30(27-10-4-2-5-11-27)28-12-6-3-7-13-28/h2-7,10-17,24,30H,8-9,18-23H2,1H3,(H,31,35)/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYCNKDRINREMB-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C=CC(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)/C=C/C(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tagorizine

CAS RN

118420-47-6
Record name Tagorizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118420476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAGORIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668QM8QJFS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tagorizine
Reactant of Route 2
Reactant of Route 2
Tagorizine
Reactant of Route 3
Reactant of Route 3
Tagorizine
Reactant of Route 4
Reactant of Route 4
Tagorizine
Reactant of Route 5
Reactant of Route 5
Tagorizine
Reactant of Route 6
Reactant of Route 6
Tagorizine

Citations

For This Compound
5
Citations
AM Shalaby, OI Abd Al-Salam… - Egyptian Journal of …, 2013 - ejchem.journals.ekb.eg
ANEW series of N-3-(2-furanyl) acryloyl, N-3-(5-methyl)-2- ……(furanyl)-acryoyl amino acids, peptide and piprazines amids, were structurally designed and synthesized. About 23 …
Number of citations: 3 ejchem.journals.ekb.eg
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
GI Upper
Number of citations: 0
沈再威, 楊進木 - 2003 - ir.nctu.edu.tw
針對已知結構的蛋白質,應用虛擬藥物篩選的工具在化合物資料庫中尋找潛在的抑制劑,是目前電腦 輔助藥物設計廣為使用的方法之一.其目的在於有效地縮短尋找潛在抑制劑的時間,並減低實驗…
Number of citations: 0 ir.nctu.edu.tw
V Common - hmong.in.th
พาลิเพอริโดน เนื้อหาและใช้ในทางการแพทย์ วิกิภาษาไทย พาลิเพอริโดน Page semi-protected จาก Wikipedia สารานุกรมเสรี ข้ามไปที่การนำทางข้ามไปที่การค้นหา พาลิเพอริโดน Paliperidone.svg …
Number of citations: 0 hmong.in.th

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.